1-Chloro-3-fluoro-2-methoxy-5-nitrobenzene
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Overview
Description
1-Chloro-3-fluoro-2-methoxy-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, methoxy, and nitro functional groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Nitration of 1-Chloro-3-fluoro-2-methoxybenzene: The synthesis typically begins with the nitration of 1-chloro-3-fluoro-2-methoxybenzene. This reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Halogenation: The introduction of the chlorine and fluorine atoms can be achieved through halogenation reactions. For instance, fluorination can be performed using a fluorinating agent such as Selectfluor, while chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring. For example, it can participate in halogenation, nitration, and sulfonation reactions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace the chlorine or fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group leads to carboxylic acids.
Substituted Benzenes: Various substituted benzenes can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-Chloro-3-fluoro-2-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2-methoxy-5-nitrobenzene in chemical reactions involves the interplay of its functional groups:
Electrophilic Sites: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Nucleophilic Sites: The methoxy group donates electron density, making the ring more reactive towards electrophiles.
Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles through nucleophilic aromatic substitution mechanisms.
Comparison with Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Chloro-3-fluoro-4-methoxybenzene
- 1-Chloro-2-methoxy-4-nitrobenzene
Uniqueness: 1-Chloro-3-fluoro-2-methoxy-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and potential applications. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-methoxy-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNRZTRKKPEQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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